molecular formula C25H19N3O3 B4877062 N-(3-acetylphenyl)-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide

N-(3-acetylphenyl)-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide

Cat. No. B4877062
M. Wt: 409.4 g/mol
InChI Key: PTYSNNXSYLNADS-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide, commonly known as 'Pyridazinecarboxamide,' is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

Pyridazinecarboxamide exerts its pharmacological effects through a complex mechanism of action. It has been found to inhibit the activity of various enzymes and signaling pathways that are involved in the progression of cancer and inflammation. It also induces apoptosis, which is a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Pyridazinecarboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the body. It also exhibits potent antioxidant activity, which helps in reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

Pyridazinecarboxamide has several advantages for lab experiments. It exhibits high potency and selectivity against cancer cells, making it an ideal candidate for anticancer drug development. It also has low toxicity and is well-tolerated in animal models. However, Pyridazinecarboxamide has some limitations, such as poor solubility and bioavailability, which can hinder its efficacy in vivo.

Future Directions

For this compound include developing novel formulations and exploring its potential in combination therapy.

Synthesis Methods

The synthesis of Pyridazinecarboxamide involves the reaction of 3-acetylphenyl hydrazine with 2,4-diphenyl-3,4-dihydropyridazine-3-carboxylic acid in the presence of a suitable catalyst. The resulting compound is then purified using column chromatography, which yields the final product.

Scientific Research Applications

Pyridazinecarboxamide has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound exhibits potent anti-inflammatory, antioxidant, and anticancer activities. It has been found to be effective against various types of cancer, including breast, lung, and colon cancer.

properties

IUPAC Name

N-(3-acetylphenyl)-6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3/c1-16(29)19-13-8-14-20(15-19)26-24(30)22-21(17-9-4-2-5-10-17)23(27-28-25(22)31)18-11-6-3-7-12-18/h2-15H,1H3,(H,26,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYSNNXSYLNADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=NNC2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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